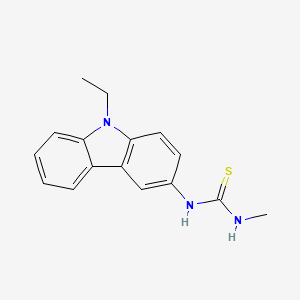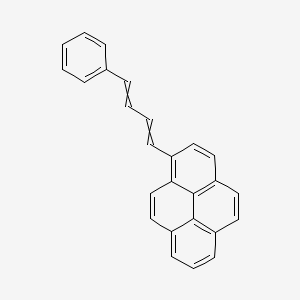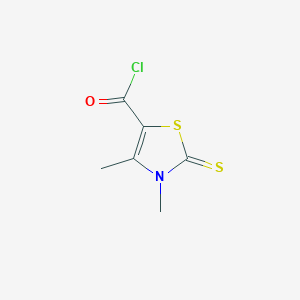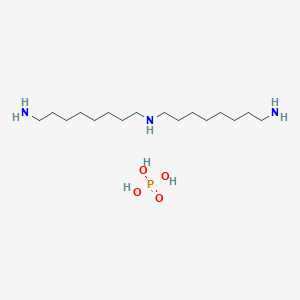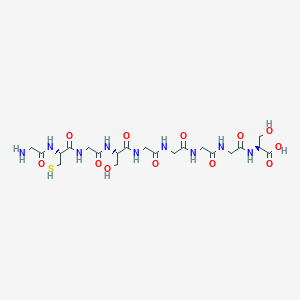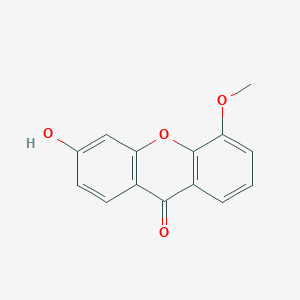
3-Hydroxy-5-methoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methoxy-9H-xanthen-9-one: is a member of the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound has a molecular formula of C14H10O4 and is characterized by a dibenzo-γ-pyrone framework .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 3-Hydroxy-5-methoxy-9H-xanthen-9-one, can be achieved through various methods:
Classical Grover, Shah, and Shah Reaction: This method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Industrial Production Methods
Industrial production of xanthones often involves the use of catalytic processes, such as palladium, ruthenium, and copper catalysis, to enhance the efficiency and yield of the synthesis . The use of eco-friendly reagents and conditions is also emphasized in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities.
Substitution: The hydroxyl and methoxy groups in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with unique biological and chemical properties .
Applications De Recherche Scientifique
3-Hydroxy-5-methoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
3-Hydroxy-5-methoxy-9H-xanthen-9-one can be compared with other similar xanthone derivatives:
3-Hydroxy-4-methoxy-9H-xanthen-9-one: This compound has a similar structure but differs in the position of the methoxy group, which can affect its biological activity.
1,5-Dihydroxy-3-methoxyxanthone: This compound has additional hydroxyl groups, which can enhance its antioxidant activity.
3,6-Dimethoxy-9H-xanthen-9-one: This compound has two methoxy groups, which can influence its chemical reactivity and biological properties.
Propriétés
Numéro CAS |
345287-81-2 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-hydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-11-4-2-3-10-13(16)9-6-5-8(15)7-12(9)18-14(10)11/h2-7,15H,1H3 |
Clé InChI |
FBYCHEZAAUZQDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


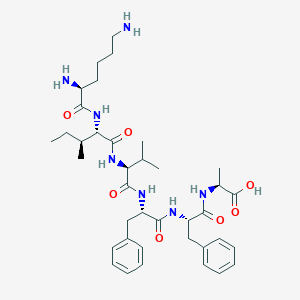
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
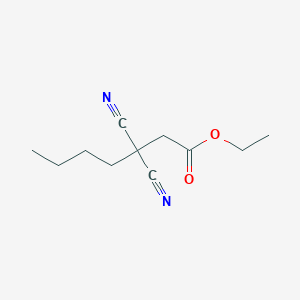
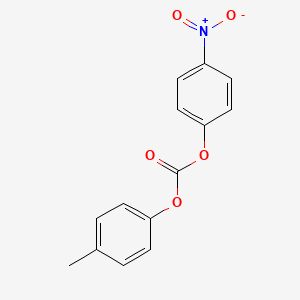
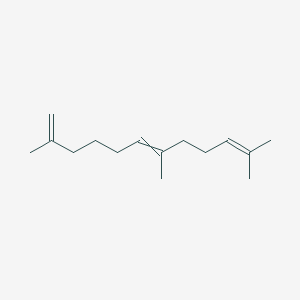
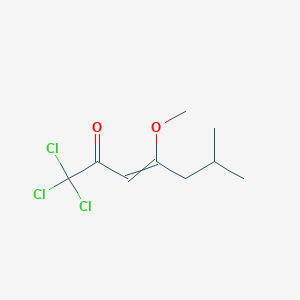
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
